1-(2-Bromobenzyl)-2-carboxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17) |
InChI Key |
CCHNFJUIRHYUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromobenzyl 2 Carboxypiperidine
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing an effective synthetic route. For 1-(2-Bromobenzyl)-2-carboxypiperidine, the primary strategic disconnections involve breaking the bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group, and cleaving the bonds within the piperidine ring itself. This process identifies two key building blocks: the piperidine-2-carboxylate scaffold and the 2-bromobenzyl moiety.
The most logical disconnection is the C-N bond formed between the piperidine nitrogen and the benzylic carbon. This suggests an N-alkylation reaction as the final step in the synthesis, combining a piperidine-2-carboxylic acid precursor with a 2-bromobenzyl halide. amazonaws.com Alternatively, disconnections within the piperidine ring point towards strategies where the ring is formed via intramolecular cyclization from an acyclic precursor that already contains the N-(2-bromobenzyl) group. nih.gov
The piperidine-2-carboxylate core, also known as pipecolic acid, is a crucial intermediate. Several methods exist for its synthesis:
Hydrogenation of Pyridine Derivatives : A common and straightforward method is the catalytic hydrogenation of 2-pyridinecarboxylic acid (picolinic acid). google.com This reaction typically employs catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. google.com The conditions, such as pressure and temperature, can be optimized to achieve high yields. google.com
From Amino Acid Precursors : Chiral piperidine-2-carboxylic acid can be synthesized from amino acids like L-lysine or L-glutamic acid. For instance, methodologies have been developed to form the piperidine cycle through the alkylation of an amino acid derivative with a dihaloalkane, leading to high yields of 2-substituted carboxypiperidines. nih.govgoogle.com
The introduction of the 2-bromobenzyl group is typically achieved via a nucleophilic substitution reaction. The nitrogen atom of the piperidine-2-carboxylate acts as the nucleophile, attacking the electrophilic benzylic carbon of a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide). This reaction is a standard N-alkylation, a widely used method for functionalizing secondary amines. researchgate.netchemicalforums.com The reactivity of the benzyl halide is crucial, and conditions must be controlled to prevent side reactions. chemicalforums.com
Established and Emerging Synthetic Pathways
The most direct synthesis of this compound involves the N-alkylation of piperidine-2-carboxylic acid or its corresponding ester. The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) prior to alkylation to prevent unwanted reactions with the acidic proton and to improve solubility in organic solvents.
The reaction typically involves stirring the piperidine precursor with 2-bromobenzyl bromide or chloride in the presence of a base. The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation. researchgate.net
Table 1: Comparison of N-Alkylation Conditions
| Base | Solvent | Temperature | Notes |
|---|---|---|---|
| Potassium Carbonate (K2CO3) | Acetonitrile (MeCN), Dimethylformamide (DMF) | Room Temp. to 80°C | A common, mild base suitable for many substrates. researchgate.netchemicalforums.com |
| Sodium Hydride (NaH) | Dimethylformamide (DMF), Tetrahydrofuran (THF) | 0°C to Room Temp. | A strong base used to deprotonate the amine completely before adding the alkylating agent. researchgate.net |
An alternative to direct alkylation is to construct the piperidine ring from a linear precursor that already contains the N-(2-bromobenzyl) substituent. Intramolecular cyclization reactions offer a powerful way to form heterocyclic rings with good control over stereochemistry. nih.gov
One approach involves starting with a suitable amino acid derivative, which is first N-alkylated with the 2-bromobenzyl group. The resulting intermediate is then modified to contain a leaving group at the appropriate position to facilitate ring closure via an intramolecular nucleophilic substitution. nih.govgoogle.com Emerging strategies in this area include metal-catalyzed reactions, such as the aza-Heck cyclization, and radical-mediated cyclizations, which can proceed under mild conditions. nih.govnih.gov
Table 2: Overview of Intramolecular Cyclization Strategies
| Reaction Type | Precursor | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | N-(2-Bromobenzyl) amino ester with a terminal leaving group | Base | A classical and reliable method for ring formation. nih.gov |
| Reductive Amination | Acyclic amino-aldehyde or amino-ketone | Reducing agent (e.g., NaBH3CN) | Forms the C-N bond and closes the ring in one step. |
| Aza-Heck Cyclization | Alkenylcarbamate derivative | Palladium (Pd) catalyst | A modern, redox-neutral method for forming substituted piperidines. nih.gov |
The carboxylate group in this compound can undergo various transformations to produce derivatives such as esters, amides, or alcohols. These transformations are often performed after the main carbon-nitrogen skeleton has been assembled.
Esterification : The carboxylic acid can be converted into an ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. For example, treatment with thionyl chloride (SOCl2) followed by an alcohol like methanol yields the corresponding methyl ester. researchgate.net
Amidation : Amides can be synthesized by reacting the carboxylic acid with an amine using a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). acgpubs.org
Reduction : The carboxylic acid or its ester derivative can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
These transformations are valuable for creating a library of related compounds for further research or for modifying the physicochemical properties of the parent molecule.
Table 3: Common Functional Group Transformations for the Carboxylate Moiety
| Transformation | Reagents | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H2SO4) or SOCl2 | Ester |
| Amidation | Amine, Coupling agent (e.g., EDC.HCl, DMAP) | Amide |
Aromatic Functionalization Techniques for Bromine Incorporation
The introduction of a bromine atom at the ortho position of the benzyl group is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on a pre-formed N-benzylpiperidine derivative or by utilizing a starting material that already contains the 2-bromobenzyl moiety.
Direct Bromination of N-Benzylpiperidine Derivatives:
Direct bromination of an N-benzylpiperidine-2-carboxylic acid ester can be approached using various brominating agents. The benzyl group is activated towards electrophilic substitution; however, achieving regioselectivity for the ortho position can be challenging due to the directing effects of the alkyl substituent. Common brominating agents include N-Bromosuccinimide (NBS) and bromine (Br₂). The choice of solvent and reaction conditions plays a crucial role in controlling the regioselectivity. For instance, the use of a non-polar solvent can favor radical substitution at the benzylic position, while polar solvents and the presence of a Lewis acid catalyst typically promote electrophilic aromatic substitution. To enhance ortho-selectivity, directing groups on the benzyl ring or specific catalytic systems may be employed.
Utilization of Pre-brominated Starting Materials:
A more direct and often preferred method involves the N-alkylation of a piperidine-2-carboxylic acid derivative with 2-bromobenzyl bromide or a related electrophile. This approach ensures the correct positioning of the bromine atom from the outset, avoiding potential issues with regioselectivity and the formation of isomeric byproducts. The reaction of piperidine-2-carboxylic acid or its ester with 2-bromobenzyl bromide is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry at the C2 position of the piperidine ring is a significant challenge in the synthesis of this compound. Several strategies have been developed to control the stereochemical outcome, including enantioselective and diastereoselective methods, as well as the use of chiral auxiliaries and asymmetric catalysis.
Enantioselective Routes to Chiral Piperidine Derivatives
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. One common approach starts from a chiral pool material, such as a naturally occurring amino acid, which already possesses the desired stereochemistry. For instance, L-pipecolic acid can serve as a chiral starting material for the synthesis of (S)-1-(2-Bromobenzyl)-2-carboxypiperidine. The synthesis would then primarily involve the N-alkylation of the chiral pipecolic acid derivative with 2-bromobenzyl bromide.
Alternatively, asymmetric catalytic methods can be employed to create the chiral center. For example, the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-substituted pyridine derivative, using a chiral catalyst can yield an enantiomerically enriched piperidine. Subsequent N-benzylation would then lead to the final product.
Diastereoselective Control in Multistep Syntheses
In multistep syntheses, controlling the relative stereochemistry between newly formed chiral centers is crucial. Diastereoselective reactions are often employed to achieve this control. For the synthesis of this compound, if other stereocenters are present on the piperidine ring, their stereochemistry can influence the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone at the C4 or C5 position of a piperidine ring can be influenced by the existing stereocenter at C2, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed. In the context of synthesizing chiral 2-substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom or to the carboxylic acid group. This auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby leading to the formation of a specific stereoisomer. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of various natural products and can be applied to control the stereochemistry of α-alkylation of the piperidine-2-carboxylate.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of this compound, an asymmetric catalytic N-alkylation of a piperidine-2-carboxylic acid ester with 2-bromobenzyl bromide could be a potential route. Chiral phase-transfer catalysts or chiral metal complexes could be employed to control the enantioselectivity of the N-alkylation step.
Optimization of Synthetic Conditions and Yields
The optimization of synthetic conditions is essential to maximize the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of reagents, solvents, temperature, reaction time, and catalyst loading.
For the N-alkylation of piperidine-2-carboxylic acid with 2-bromobenzyl bromide, a systematic study of different bases, solvents, and temperatures can lead to significant improvements in yield. The following interactive data table summarizes typical parameters that are varied during the optimization of an N-alkylation reaction.
| Parameter | Variation 1 | Variation 2 | Variation 3 |
| Base | K₂CO₃ | NaH | DIPEA |
| Solvent | Acetonitrile | DMF | THF |
| Temperature | Room Temp | 50 °C | 80 °C |
| Reactant Ratio (Piperidine:Benzyl Bromide) | 1:1 | 1:1.2 | 1.5:1 |
This table represents a hypothetical optimization study. Actual conditions would be determined experimentally.
Detailed research findings would involve systematically running the reaction under these different conditions and analyzing the product yield and purity by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, a study might find that using 1.2 equivalents of 2-bromobenzyl bromide with potassium carbonate as the base in DMF at 50 °C for 12 hours gives the highest yield of the desired product with minimal side reactions. Further optimization could involve screening different catalysts for stereoselective routes to improve enantiomeric or diastereomeric excess. The goal is to identify a robust and scalable process for the efficient synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromobenzyl 2 Carboxypiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the chemical environment of each atom can be constructed.
High-Resolution ¹H NMR for Proton Chemical Environment Characterization
The ¹H NMR spectrum of 1-(2-bromobenzyl)-2-carboxypiperidine is predicted to exhibit a series of distinct signals corresponding to the aromatic, benzylic, and piperidine (B6355638) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the anisotropic effects of the aromatic ring.
The four protons of the 2-bromobenzyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.6 ppm. Due to the substitution pattern, these protons will form a complex multiplet system. The proton ortho to the bromine atom is likely to be the most deshielded. The benzylic protons (Ar-CH₂-N) are anticipated to resonate as a singlet or a pair of doublets (if they are diastereotopic) in the range of δ 3.5-4.5 ppm.
The protons of the piperidine ring will show characteristic chemical shifts and coupling patterns. The proton at the C2 position, being adjacent to both the nitrogen atom and the carboxylic acid group, is expected to be found downfield, likely in the range of δ 3.0-3.5 ppm. The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C6, adjacent to the nitrogen, are also expected to be deshielded. The remaining piperidine protons on C3, C4, and C5 would likely appear as overlapping multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.5 ppm. The carboxylic acid proton is expected to be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears downfield (>10 ppm).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic H | 7.0 - 7.6 | m | - |
| Benzylic CH₂ | 3.5 - 4.5 | s or ABq | - |
| Piperidine H2 | 3.0 - 3.5 | m | - |
| Piperidine H6 | 2.5 - 3.0 | m | - |
| Piperidine H3, H4, H5 | 1.5 - 2.5 | m | - |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The aromatic carbons of the 2-bromobenzyl group are expected to resonate in the δ 120-140 ppm region. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and is predicted to appear around δ 122 ppm. nih.gov The quaternary carbon to which the benzyl (B1604629) group is attached will also be in this region. The benzylic carbon (Ar-CH₂-N) is expected at approximately δ 55-65 ppm.
The carbons of the piperidine ring will have characteristic shifts. The C2 carbon, bearing the carboxylic acid group, will be the most downfield of the piperidine carbons, likely in the range of δ 60-70 ppm. The C6 carbon, adjacent to the nitrogen, is also expected to be downfield, around δ 50-55 ppm. The remaining piperidine carbons (C3, C4, C5) will appear further upfield, typically between δ 20-35 ppm. The carbonyl carbon of the carboxylic acid group will be the most downfield signal in the entire spectrum, expected to be in the region of δ 170-180 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (COOH) | 170 - 180 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 135 |
| Aromatic C-Br | ~122 |
| Piperidine C2 | 60 - 70 |
| Benzylic CH₂ | 55 - 65 |
| Piperidine C6 | 50 - 55 |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
Conformation and Stereochemical Assignment via NMR Data
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents on the ring, the 2-bromobenzyl group at the nitrogen and the carboxylic acid group at C2, can exist in either axial or equatorial positions. The analysis of coupling constants from the ¹H NMR spectrum and through-space interactions from the NOESY spectrum would be critical in determining the preferred conformation.
The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the piperidine ring is highly dependent on the dihedral angle between them. Larger coupling constants are typically observed for axial-axial interactions, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions. By carefully analyzing these coupling constants, the relative orientation of the protons can be determined, and thus the conformation of the ring and the orientation of the substituents can be deduced.
Furthermore, NOESY data would provide definitive evidence for the spatial relationships between different parts of the molecule. For instance, an NOE between a benzylic proton and an axial proton on the piperidine ring would strongly suggest a particular conformational arrangement. The presence of rotamers due to restricted rotation around the N-C(benzyl) bond could also be investigated using variable temperature NMR studies. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Ionization Techniques (e.g., Electron Impact (EI), Electrospray Ionization (ESI), Chemical Ionization (CI))
Different ionization techniques can be employed to generate ions from the this compound molecule for mass analysis.
Electron Impact (EI): This is a high-energy ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is often highly reproducible and can serve as a "fingerprint" for the compound.
Electrospray Ionization (ESI): This is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. ESI would likely produce a protonated molecule [M+H]⁺, with minimal fragmentation. This is very useful for accurately determining the molecular weight.
Chemical Ionization (CI): This is another soft ionization technique that results in less fragmentation than EI. It would also be expected to produce a prominent [M+H]⁺ ion, providing clear molecular weight information.
The fragmentation of this compound under EI conditions is expected to be influenced by the presence of the bromine atom, the benzyl group, and the piperidine ring. The bromine atom has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.
Key predicted fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring is a common fragmentation pathway for N-benzyl compounds. This would lead to the formation of a stable tropylium (B1234903) ion or a substituted benzyl cation.
Cleavage of the bromobenzyl group: Loss of the entire 2-bromobenzyl group would result in a fragment corresponding to the protonated 2-carboxypiperidine.
Fragmentation of the piperidine ring: The piperidine ring can undergo various ring-opening and fragmentation processes.
Loss of the carboxyl group: Decarboxylation (loss of CO₂) from the molecular ion or fragment ions is a possible fragmentation pathway.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
|---|---|---|
| 297/299 | [C₁₃H₁₆BrNO₂]⁺ | Molecular ion (M⁺) showing the isotopic pattern of bromine. |
| 170/172 | [C₇H₆Br]⁺ | 2-Bromobenzyl cation. |
| 129 | [C₆H₁₁NO₂]⁺ | 2-Carboxypiperidine fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the benzyl fragment). |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Fragmentation Pathway Analysis and Mechanistic Interpretation
Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. libretexts.org In the case of this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion, which then undergoes a series of fragmentation reactions. uni-saarland.de The fragmentation pathways are often predictable based on the stability of the resulting carbocations and neutral radical species. uni-saarland.deyoutube.com
A primary fragmentation event for N-benzylpiperidine derivatives involves the cleavage of the bond between the nitrogen atom and the benzyl group, a process known as alpha-cleavage. libretexts.orgyoutube.com This would result in the formation of a stable tropylium ion (C7H7+) at m/z 91, a common fragment for benzyl-containing compounds. Another significant fragmentation pathway would be the loss of the carboxyl group (-COOH) as a neutral radical, leading to a fragment ion with a mass corresponding to the molecular ion minus 45 Da.
The presence of the bromine atom on the benzyl ring also influences the fragmentation. Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (79Br or 81Br), resulting in a characteristic pair of peaks separated by 2 m/z units. libretexts.orglibretexts.org Further fragmentation of the piperidine ring can also occur, leading to a complex pattern of smaller fragment ions. The interpretation of these fragmentation patterns, guided by established principles of mass spectrometry, allows for the detailed structural confirmation of the molecule. tutorchase.comnih.gov
A probable fragmentation pathway for this compound under mass spectrometry is outlined below:
Alpha-Cleavage: The bond between the nitrogen of the piperidine ring and the benzylic carbon is susceptible to cleavage. This is a common fragmentation pathway for amines. libretexts.orgyoutube.com This cleavage would lead to the formation of the 2-bromotropylium ion or a related resonance-stabilized cation and a neutral piperidine-2-carboxylic acid radical.
Loss of the Carboxyl Group: The carboxylic acid moiety can be lost as a neutral radical (•COOH), resulting in a significant fragment ion.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene (C2H4).
Loss of Bromine: The bromine atom can be lost as a radical (•Br), which would be indicated by a characteristic isotopic pattern in the resulting fragment ion. libretexts.orglibretexts.org
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a compound. uci.edunih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. uci.edu This high accuracy allows for the calculation of a unique elemental formula for the measured ion, as very few combinations of atoms will have the same exact mass. uni-saarland.denih.gov
For this compound (C13H16BrNO2), the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). By comparing the experimentally measured accurate mass from the HRMS instrument with the calculated theoretical mass, the elemental composition can be confidently confirmed. uci.edu This is particularly crucial in distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.
The use of HRMS also aids in the identification of impurities and degradation products, even at very low concentrations. researchgate.netthermofisher.com The ability to obtain accurate mass measurements for both the parent compound and its fragments significantly enhances the confidence in structural elucidation. digitellinc.com
Table 1: Theoretical and Measured Accurate Mass Data
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
|---|
This is a hypothetical data table for illustrative purposes.
Isotopic Pattern Analysis for Halogen Identification
A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org This results in a characteristic isotopic pattern for any ion containing a bromine atom. The molecular ion peak will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two m/z units. libretexts.orgchemguide.co.uk
This distinctive 1:1 ratio for the M+ and M+2 peaks is a clear and reliable indicator of the presence of a single bromine atom in the molecule. libretexts.orglibretexts.org This isotopic signature is also observed in any fragment ions that retain the bromine atom. The analysis of these isotopic patterns is a powerful tool for the rapid identification of halogenated compounds and provides definitive evidence for the presence of bromine in the structure of this compound. nih.govchromatographyonline.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. pressbooks.pub
The carboxylic acid group will show a very broad O-H stretching vibration in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. wpmucdn.com The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹. pressbooks.pub
The tertiary amine of the piperidine ring does not have an N-H bond, so no N-H stretching vibration will be observed. However, the C-N stretching vibrations of the piperidine ring and the benzylamine (B48309) linkage will be present in the fingerprint region (1300-1000 cm⁻¹). nih.gov The aromatic C-H stretching vibrations of the benzyl group will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹. vscht.cz The presence of the bromo-substituent on the aromatic ring may also give rise to characteristic absorptions in the low-frequency region of the spectrum. wpmucdn.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic (Piperidine) | C-H Stretch | 3000-2850 | Medium to Strong |
| Benzylamine | C-N Stretch | 1250-1020 | Medium |
This is a hypothetical data table for illustrative purposes based on general IR correlation tables. pressbooks.pubwpmucdn.comnist.gov
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. growingscience.com The resulting crystal structure would reveal the conformation of the piperidine ring (e.g., chair or boat conformation), the orientation of the 2-bromobenzyl and carboxypiperidine substituents, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. nih.govrsc.orgnih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.2 |
This is a hypothetical data table for illustrative purposes. researchgate.netmdpi.com
Chromatographic and Hyphenated Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. mdpi.com To analyze this compound by GC-MS, it would likely need to be derivatized to increase its volatility, for example, by converting the carboxylic acid to an ester.
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component. nih.gov This allows for the identification of the main compound and any volatile impurities present in the sample. thermofisher.comscirp.org The retention time from the GC provides an additional parameter for identification, and the area under the peak can be used for quantification to determine the purity of the sample. mdpi.com
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 2-bromotropylium ion |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, detection, and identification of individual components within complex mixtures. This is particularly relevant in the context of the synthesis and purification of this compound, where side products, unreacted starting materials, and intermediates may be present. The coupling of liquid chromatography's separation capabilities with the mass analysis provided by the mass spectrometer allows for a comprehensive profiling of the mixture.
In a typical LC-MS workflow, the sample containing this compound and potential impurities is injected into the LC system. The components of the mixture are then separated based on their differential interactions with the stationary phase of the chromatography column and the mobile phase. As the separated components elute from the column, they are introduced into the ion source of the mass spectrometer. Ionization techniques such as electrospray ionization (ESI) are commonly employed, which generate charged molecules (ions) from the eluting analytes without significant fragmentation.
These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides valuable information about the molecular weight of each component. For this compound, the expected protonated molecule [M+H]⁺ would have a characteristic m/z value that can be precisely measured. By monitoring for specific m/z values, the presence and relative abundance of the target compound and known impurities can be determined.
Furthermore, tandem mass spectrometry (MS/MS or MS²) can be employed for further structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often unique to the molecule's structure and can be used to confirm its identity, even in the presence of co-eluting isomers. This capability is crucial for distinguishing between structurally similar compounds that may not be fully resolved by chromatography alone.
Table 1: Illustrative LC-MS Data for a Hypothetical Mixture from the Synthesis of this compound
| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Compound Identity |
| 5.8 | 312.0597 | This compound |
| 4.2 | 186.0759 | 2-Carboxypiperidine |
| 7.1 | 171.9834 | 2-Bromobenzyl bromide |
| 8.5 | 390.0152 | Di-substituted impurity |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Liquid Chromatography-NMR (LC-NMR) for Online Structural Characterization
While LC-MS provides excellent sensitivity and molecular weight information, the definitive structural elucidation of novel or unexpected compounds in a mixture often requires the rich structural detail provided by Nuclear Magnetic Resonance (NMR) spectroscopy. The hyphenation of Liquid Chromatography with NMR spectroscopy (LC-NMR) allows for the direct, "on-line" acquisition of NMR data for components as they elute from the LC column. This powerful combination provides unambiguous structural information for individual components within a complex mixture, eliminating the need for tedious and sometimes impractical offline fraction collection and subsequent NMR analysis.
In an LC-NMR setup, the eluent from the LC column flows through a specialized NMR flow cell placed within the NMR spectrometer's magnet. As a chromatographic peak of interest passes through the flow cell, the NMR experiment is triggered. This allows for the acquisition of one-dimensional (¹H NMR) and even two-dimensional (e.g., COSY, HSQC) NMR spectra of the isolated analyte.
For the analysis of a synthetic mixture containing this compound, LC-NMR can be invaluable for several reasons. Firstly, it can provide absolute confirmation of the structure of the main product peak. The ¹H NMR spectrum would show the characteristic signals for the aromatic protons of the 2-bromobenzyl group, as well as the aliphatic protons of the piperidine ring, with their specific chemical shifts and coupling patterns providing a definitive fingerprint of the molecule.
Secondly, and perhaps more importantly, LC-NMR is a powerful tool for identifying unknown impurities. If the LC-MS data suggests the presence of an unexpected compound, its corresponding peak can be targeted for LC-NMR analysis. The resulting NMR spectra can then be used to piece together the structure of this unknown component, which can be crucial for understanding side reactions in the synthesis and for optimizing the reaction conditions to minimize impurity formation. The ability to obtain high-quality NMR data on microgram quantities of material separated in the chromatogram makes LC-NMR a highly sensitive and information-rich technique.
Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Structural Moieties in this compound in an LC-NMR Experiment
| Structural Moiety | Expected ¹H Chemical Shift Range (ppm) |
| Aromatic Protons (Bromobenzyl group) | 7.0 - 7.8 |
| Benzyl CH₂ Protons | 3.5 - 4.5 |
| Piperidine Ring Protons | 1.2 - 3.5 |
| Carboxylic Acid Proton | > 10 (often broad and may exchange) |
Note: The chemical shift ranges are approximate and can be influenced by the solvent system used in the LC separation.
Mechanistic Investigations of Chemical Transformations Involving 1 2 Bromobenzyl 2 Carboxypiperidine
Reactivity of the Piperidine (B6355638) Nitrogen
The lone pair of electrons on the secondary nitrogen atom of the piperidine ring is readily available for reaction with electrophiles. This nucleophilicity is central to many of its chemical transformations.
The piperidine nitrogen in 1-(2-Bromobenzyl)-2-carboxypiperidine can readily attack electrophilic species. A primary example of this is N-alkylation. The reaction with an alkyl halide (R-X), such as methyl iodide, proceeds via a standard SN2 mechanism. The nitrogen atom's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This process results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge.
This quaternization significantly alters the molecule's physical and chemical properties, including its solubility and biological activity. The formation of these quaternary salts is a common strategy in drug design and modification. nih.gov
Table 1: Electrophilic Attack and Quaternization of the Piperidine Nitrogen This table illustrates the general reaction for the quaternization of this compound.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 1-(2-Bromobenzyl)-1-methyl-2-carboxypiperidinium iodide | Quaternization (N-Alkylation) |
| This compound | Benzyl (B1604629) Bromide (BnBr) | 1-(2-Bromobenzyl)-1-benzyl-2-carboxypiperidinium bromide | Quaternization (N-Alkylation) |
The secondary amine of the piperidine ring can also undergo acylation to form amides. This reaction typically involves treatment with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). This transformation replaces the hydrogen on the nitrogen with an acyl group (R-C=O).
Similarly, the reaction with isocyanates (R-N=C=O) leads to the formation of urethanes (or carbamates). The piperidine nitrogen attacks the central carbon atom of the isocyanate, leading to a product where the nitrogen is bonded to a carbonyl group which is, in turn, bonded to another nitrogen atom. These reactions are fundamental in synthetic organic chemistry for creating complex molecules and polymers. nih.gov
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the piperidine ring is a versatile handle for a variety of chemical modifications.
The carboxylic acid can be converted into an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.
Alternatively, amidation of the carboxylic acid can be achieved by reacting it with an amine. mdpi.com This transformation typically requires the use of a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid. researchgate.net The coupling agent converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine to form the amide bond. researchgate.netnih.gov These methods are widely used, particularly in peptide synthesis. nih.gov
Table 2: Esterification and Amidation of the Carboxylic Acid Moiety This table outlines common methods for the conversion of the carboxylic acid group in this compound.
| Starting Material | Reagents | Product Type | General Method |
|---|---|---|---|
| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester | Fischer Esterification |
| This compound | Benzylamine (B48309), EDC, HOBt | N-Benzyl Amide | Carbodiimide-mediated Amidation researchgate.net |
The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. An aqueous workup step is necessary to protonate the resulting alkoxide and yield the final alcohol product, [1-(2-Bromobenzyl)piperidin-2-yl]methanol. youtube.com
Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive towards hydride reagents than carboxylic acids. However, specialized, less reactive hydride reagents and carefully controlled reaction conditions (-78°C) can sometimes achieve this. For instance, converting the carboxylic acid to an ester or acid chloride first, followed by reduction with a sterically hindered hydride like Diisobutylaluminium hydride (DIBAH) or Lithium tri-tert-butoxyaluminum hydride, can yield the corresponding aldehyde, 1-(2-Bromobenzyl)piperidine-2-carbaldehyde. youtube.com
The removal of the carboxylic acid group via decarboxylation (loss of CO₂) from a simple saturated carboxylic acid is generally difficult and requires harsh conditions. For N-substituted α-amino acids like this compound, decarboxylation is not a spontaneous process.
However, specific chemical methods can facilitate this transformation. One such method is radical decarboxylation, like the Barton-McCombie deoxygenation, which would first require conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester). Photolysis or radical initiation then leads to a carbon-centered radical at the 2-position of the piperidine ring, which is subsequently quenched by a hydrogen atom donor to yield 1-(2-bromobenzyl)piperidine. While plausible, the application of such specialized methods would be highly dependent on the desired synthetic outcome and substrate tolerance.
Reactivity of the Aryl Bromide Substituent
The aryl bromide moiety is a key functional group that dictates many of the potential transformations of this compound. Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds through various established and modern synthetic methodologies.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate. libretexts.org
In the case of this compound, the aromatic ring lacks significant activation. The benzyl and piperidine substituents are not potent electron-withdrawing groups. Therefore, direct nucleophilic displacement of the bromine atom is generally unfavorable under standard SNAr conditions. The typical reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions and reflects that the carbon-halogen bond is not broken in the rate-determining step. masterorganicchemistry.comnih.gov To induce nucleophilic substitution on this substrate, harsh reaction conditions or the introduction of activating groups onto the aromatic ring would likely be necessary.
| Factor | Favorable for SNAr | Unfavorable for SNAr | Relevance to this compound |
|---|---|---|---|
| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO2, -CN) at ortho/para positions. libretexts.org | Electron-donating groups (e.g., -OR, -NR2) or neutral groups. | The benzylpiperidine moiety is not a strong electron-withdrawing group, making the ring electron-rich and thus disfavored for SNAr. |
| Leaving Group | Highly electronegative groups (F > Cl, Br, I). nih.gov | Poorly electronegative leaving groups. | Bromine is a viable leaving group but is less reactive than fluorine in a typical SNAr context. nih.gov |
| Nucleophile | Strong nucleophiles (e.g., RO-, R2N-). | Weak nucleophiles. | A strong nucleophile would be required, but it is unlikely to overcome the lack of ring activation. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.com These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. youtube.comwikipedia.org
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form biaryl compounds. libretexts.org The aryl bromide of the title compound can readily undergo oxidative addition to a Pd(0) complex, initiating the catalytic cycle for coupling with a variety of aryl or vinyl boronic acids. nih.govresearchgate.net
The Heck reaction couples an unsaturated halide with an alkene under the influence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a direct method for the arylation of olefins. nih.gov For this compound, this would involve the reaction of the aryl bromide with an alkene like styrene (B11656) or an acrylate, typically yielding the trans isomer with high selectivity. organic-chemistry.orgthieme-connect.de
The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is exceptionally useful for the synthesis of arylalkynes. libretexts.org The aryl bromide on the target molecule can be coupled with various terminal alkynes under mild conditions, which often include an amine base. organic-chemistry.org
| Reaction | Coupling Partner | Typical Product | Key Reagents |
|---|---|---|---|
| Suzuki | Organoboron (e.g., Ar-B(OH)2) | Biaryl or vinyl-aryl compound | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3). wikipedia.orgnih.gov |
| Heck | Alkene (e.g., Styrene, Acrylate) | Substituted alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N, K2CO3), optional Phosphine (B1218219) ligand. organic-chemistry.orgnih.gov |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Disubstituted alkyne | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et3N). wikipedia.orgorganic-chemistry.org |
Magnesiation and Lithiation for Organometallic Intermediates
The aryl bromide can be converted into highly reactive organometallic intermediates through metal-halogen exchange. These intermediates, such as Grignard reagents or organolithium species, can then react with a wide range of electrophiles.
Magnesiation to form a Grignard reagent would involve reacting this compound with magnesium metal. However, the presence of the acidic carboxylic acid proton would require protection prior to this step, as it would quench the Grignard reagent.
Lithiation via bromine-lithium exchange is a more common and efficient method. This typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. arkat-usa.org Research on the closely related N-(2-bromobenzyl)pivalamide has shown that bromine-lithium exchange occurs smoothly at -78 °C using t-BuLi after initial deprotonation of the amide nitrogen with MeLi. arkat-usa.org The resulting aryllithium species is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce a wide array of functional groups. arkat-usa.org Similarly, flow microreactors have been used for the efficient lithiation of 1-(3-bromobenzyl)piperidine (B1274328) with nBuLi, followed by subsequent reactions. researchgate.net
| Transformation | Reagent(s) | Intermediate Formed | Key Considerations |
|---|---|---|---|
| Magnesiation | Mg(0) metal | Grignard Reagent (Aryl-MgBr) | Requires protection of the carboxylic acid group. |
| Lithiation | Alkyllithium (e.g., n-BuLi, t-BuLi) | Organolithium (Aryl-Li) | Requires protection of the carboxylic acid group; performed at low temperatures (-78 °C) to avoid side reactions. arkat-usa.org |
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound is well-suited for intramolecular reactions, leading to the formation of complex polycyclic systems. The proximity of the reactive aryl bromide to the piperidine ring allows for cyclization through the formation of new carbon-carbon or carbon-nitrogen bonds.
A prominent example is the intramolecular C-N bond formation. Research has demonstrated that similar substrates, such as 1-(2-bromobenzyl)azetidine-2-carboxamides, undergo efficient intramolecular cross-coupling reactions catalyzed by copper(I) iodide with N,N-dimethylglycine as a ligand. nih.gov This type of reaction on an amide derivative of this compound could be envisioned to produce a fused benzodiazepine-like structure. Another potential pathway is radical cyclization, where a radical generated at the aryl position adds to a suitably placed acceptor within the molecule. nih.gov
Rearrangement reactions, such as those involving carbocation or other reactive intermediates, are also a possibility under specific conditions, potentially leading to ring expansion or contraction, although these are less commonly explored for this specific scaffold compared to cyclization. libretexts.org
| Reaction Type | Starting Material Analogue | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI, N,N-dimethylglycine, K2CO3, Dioxane, 100 °C | Fused 1,4-Benzodiazepine derivative | nih.gov |
Stereochemical Course of Reactions: Retention, Inversion, and Racemization Pathways
The this compound molecule possesses a stereocenter at the C2 position of the piperidine ring. The stereochemical outcome of any reaction is therefore a critical consideration.
Reactions at the Aromatic Ring: Transformations that occur exclusively at the bromobenzyl moiety, such as palladium-catalyzed cross-couplings or the formation of organometallic intermediates, are not expected to directly affect the stereochemistry at the C2 position. The chiral center is sufficiently remote from the reaction site, and thus, retention of the original configuration is expected.
Reactions Involving the Chiral Center: If a reaction involves the C2 carbon or the adjacent nitrogen and benzylic carbon in a way that forms a new stereocenter or alters the existing one, the stereochemical course becomes crucial.
Retention: Studies on the lithiation of related N-Boc-2-aryl-piperidines have shown that the resulting organolithium intermediates can be configurationally stable at low temperatures. whiterose.ac.uk Trapping these intermediates with electrophiles proceeds with retention of stereochemistry, indicating that the metalation and subsequent reaction occur on the same face without racemization. whiterose.ac.uk This suggests that reactions involving deprotonation alpha to the nitrogen might proceed with high stereochemical fidelity.
Inversion and Racemization: Reactions that proceed through planar intermediates (e.g., a carbocation or radical at C2) or involve an SN2-type displacement at the chiral center could lead to racemization or inversion of configuration, respectively. However, such pathways are generally less likely for the C2 position under typical conditions.
Diastereoselectivity: Intramolecular cyclization reactions can create new stereocenters. The diastereoselectivity of such a process would be dictated by the transition state geometry, which would be influenced by the existing stereochemistry of the C2 carbon, potentially favoring the formation of one diastereomer over another.
| Reaction Type | Site of Reaction | Likely Stereochemical Pathway | Rationale |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Aryl Bromide | Retention | The chiral center is remote from the reaction site. |
| Lithiation/Electrophilic Quench | Aryl Bromide | Retention | The chiral center is remote from the reaction site. |
| Lithiation α to Nitrogen | C2 or C6 of piperidine ring | Retention | Formation of a configurationally stable organolithium intermediate at low temperature is possible. whiterose.ac.uk |
| Intramolecular Cyclization | Aryl Bromide and Piperidine N/C | Diastereoselection | The existing stereocenter directs the approach of the reacting groups, leading to a preferred transition state. |
Computational Chemistry and Theoretical Studies of 1 2 Bromobenzyl 2 Carboxypiperidine
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule. mdpi.com For 1-(2-Bromobenzyl)-2-carboxypiperidine, methods like Density Functional Theory (DFT) would be employed to model its electronic structure with high accuracy. mdpi.com These calculations can determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap would suggest higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interaction patterns, which is vital for predicting how it might interact with a biological target. ucsb.edu QM methods are also foundational for predicting various molecular properties, including those discussed in subsequent sections. scienceopen.com
Illustrative Data Table: Predicted Electronic Properties Disclaimer: The following data is illustrative and not derived from specific calculations on this compound.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound possesses significant conformational flexibility due to the rotatable bonds and the piperidine (B6355638) ring, which can adopt various chair and boat conformations. researchgate.net
A systematic conformational analysis would be performed to identify the low-energy conformers of the molecule. This involves exploring the potential energy surface by rotating the flexible dihedral angles and calculating the corresponding energies using QM or molecular mechanics (MM) methods. The results would be plotted on an energy landscape map, revealing the most stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as they dictate how the molecule can fit into a biological receptor's binding site. Studies on similar piperidine derivatives have shown that even small substitutions can significantly influence conformational preferences. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, offering a trajectory that reveals its dynamic nature in a simulated environment, such as in water or a lipid bilayer. mdpi.comresearchgate.net
For this compound, an MD simulation would illustrate the flexibility of the piperidine ring, the movement of the bromobenzyl group, and the interactions with solvent molecules. This can reveal transient conformations and dynamic intermolecular interactions that are not apparent from static models. acs.org Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a binding partner. consensus.app
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. nih.govacs.org These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. nih.gov Comparing the predicted spectrum with an experimental one can aid in the definitive assignment of all signals. rsc.org
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These frequencies are associated with the vibrational modes of the molecule, such as the stretching and bending of bonds. This computational approach can help in interpreting the experimental IR spectrum and confirming the presence of specific functional groups.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts Disclaimer: The following data is for illustrative purposes and does not represent actual calculated values for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | 175.8 |
| C-Br (Aromatic) | 122.5 |
| CH (Piperidine) | 65.2 |
| CH₂ (Benzyl) | 45.7 |
Reaction Mechanism Modeling and Transition State Characterization
Should this compound be involved in or be a product of a chemical reaction, computational chemistry can be used to model the entire reaction pathway. ucsb.edu This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states. grnjournal.us
By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing a measure of the reaction rate. ucsb.edu This is particularly useful for understanding its synthesis or its metabolic fate. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be employed to map out the minimum energy path connecting reactants and products through the transition state. acs.org
In Silico Exploration of Analogues and Derivatives
Computational tools are extensively used in the design of new molecules with potentially improved properties. microbenotes.com Starting with the structure of this compound, numerous analogues and derivatives can be generated in silico by modifying its chemical structure. For example, the bromine atom could be replaced with other halogens, or the substitution pattern on the benzyl (B1604629) ring could be altered.
These virtual libraries of compounds can then be rapidly screened for desired properties using computational methods. frontiersin.org For instance, their electronic properties, conformational preferences, and potential binding affinities to a target protein could be estimated. This in silico screening helps in prioritizing which new compounds should be synthesized and tested experimentally, thereby accelerating the discovery process. nih.gov
Advanced Chemical Applications and Derivatization of 1 2 Bromobenzyl 2 Carboxypiperidine
Utilization as a Chiral Building Block in Organic Synthesis
Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals, where stereochemistry often dictates biological activity. mdpi.com Pipecolic acid and its derivatives are recognized as important chiral synthons for the preparation of a variety of bioactive compounds, including alkaloids and other nitrogen-containing heterocycles. researchgate.netuaeu.ac.ae The specific structure of 1-(2-Bromobenzyl)-2-carboxypiperidine, possessing a defined stereocenter at the C2 position, allows it to serve as a scaffold for introducing chirality into target molecules.
The synthetic utility of such building blocks is demonstrated in their application to the total synthesis of natural products. For instance, chiral 2-piperidone (B129406) derivatives have been instrumental in the synthesis of 3-piperidinol alkaloids. researchgate.netsigmaaldrich.com The general strategy involves leveraging the existing stereocenter to direct the formation of new chiral centers, thereby achieving high stereoselectivity in the final product. The presence of the 2-bromobenzyl group on the piperidine (B6355638) nitrogen offers an additional site for chemical manipulation, which can be exploited in various coupling reactions to build molecular complexity.
Table 1: Key Features of this compound as a Chiral Building Block
| Feature | Description | Synthetic Advantage |
|---|---|---|
| Chiral Center | C2 of the piperidine ring | Introduction of asymmetry in target molecules. |
| Carboxylic Acid | At the C2 position | Serves as a handle for amide bond formation or other derivatizations. |
| Bromobenzyl Group | At the N1 position | Enables cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for further functionalization. |
| Piperidine Ring | Six-membered heterocycle | A common motif in bioactive compounds, providing a robust scaffold. |
Development as a Scaffold for Peptidomimetic Architectures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and controlled conformational flexibility. researchgate.netnih.gov The design of peptidomimetics often involves replacing or constraining parts of the peptide backbone to enforce a specific bioactive conformation. nih.gov Heterocyclic scaffolds, including piperidine derivatives, are widely used for this purpose. researchgate.netnih.gov
The pipecolic acid core of this compound serves as a proline homologue, introducing a significant conformational constraint into a peptide sequence. uaeu.ac.ae The incorporation of such constrained amino acid mimics can help to stabilize secondary structures like β-turns and helices, which are often crucial for biological recognition. researchgate.net The 2-bromobenzyl substituent can be further elaborated to mimic the side chains of natural amino acids or to introduce novel functionalities that can interact with biological targets. The development of solid-phase synthesis strategies has facilitated the incorporation of such complex building blocks into peptide chains, allowing for the rapid generation of peptidomimetic libraries. researchgate.net
Synthesis of Conformationally Constrained Analogues for Chemical Probes
Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and the validation of drug targets. The design of potent and selective chemical probes often relies on the principle of conformational constraint. psu.edu By restricting the rotational freedom of a molecule, it is possible to lock it into a bioactive conformation, thereby increasing its affinity and selectivity for its target. psu.edumdpi.com
The rigid piperidine ring of this compound provides a foundational element of conformational restriction. Further constraints can be introduced through cyclization strategies involving the bromobenzyl group and the carboxylic acid or other parts of the molecule. For example, intramolecular reactions can lead to the formation of bicyclic or tricyclic systems, resulting in highly rigid structures. These conformationally constrained analogues can be used to probe the geometric requirements of ligand-receptor interactions and to develop pharmacophore models for drug design. psu.edu The synthesis of such analogues has been a key strategy in the development of ligands for various receptors, including G protein-coupled receptors (GPCRs). nih.govwikipedia.org
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds are of paramount importance in chemistry, forming the core structure of a vast number of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The development of efficient synthetic routes to novel heterocyclic systems is a constant focus of chemical research. This compound is a versatile precursor for the synthesis of more complex, fused heterocyclic systems.
The reactive handles on the molecule—the secondary amine (after potential debenzylation), the carboxylic acid, and the bromo-aryl group—allow for a variety of cyclization reactions. For instance, intramolecular palladium-catalyzed coupling reactions could be employed to form a new ring between the benzyl (B1604629) group and the piperidine ring. Similarly, the carboxylic acid can be converted into other functional groups that can participate in ring-forming reactions. The use of substituted prop-2-enoic acids as precursors has demonstrated the potential for generating a wide range of heterocyclic structures, including pyridines, pyrimidines, and phthalazinones, highlighting the synthetic versatility of such building blocks. The ability to generate complex molecular architectures from a single precursor is a highly desirable feature in synthetic chemistry. researchgate.net
Table 2: Potential Heterocyclic Systems from this compound
| Reaction Type | Potential Product | Significance |
|---|---|---|
| Intramolecular Heck Reaction | Benzo-fused piperidine derivatives | Novel polycyclic scaffolds for medicinal chemistry. |
| Intramolecular Buchwald-Hartwig Amination | Dibenzazepine-like structures | Access to privileged CNS-active scaffolds. |
| Pictet-Spengler Reaction (after modification) | Complex polycyclic alkaloids | Construction of natural product-like frameworks. |
| Amide Cyclization | Lactam-fused systems | Generation of conformationally restricted peptidomimetics. |
Design of Ligands for Metal Catalysis
The field of asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of chemical reactions. nih.gov These ligands coordinate to a metal center and create a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer over the other. Proline and its derivatives have been successfully used in the development of chiral catalysts for a variety of transformations. nih.gov
Given its structural similarity to proline and its inherent chirality, this compound and its derivatives hold potential as chiral ligands for metal-catalyzed reactions. The nitrogen and the carboxylate oxygen can act as a bidentate chelating unit for a metal ion. The 2-bromobenzyl group can be further functionalized, for example, by introducing phosphine (B1218219) or other coordinating groups, to create more sophisticated ligand architectures. The design of such ligands could lead to the development of novel catalysts for asymmetric reactions such as hydrogenations, cycloadditions, and cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
